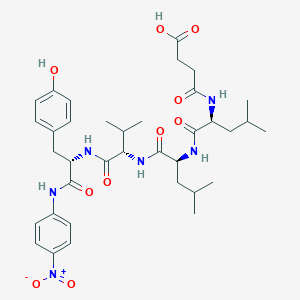

Suc-Leu-Leu-Val-Tyr-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCORVRTOOZOG-HHIOAARCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Specificity of Suc-Leu-Leu-Val-Tyr-pNA: A Technical Guide for Researchers

An In-depth Analysis of a Chromogenic Substrate for Chymotrypsin-like Proteases

The synthetic peptide Suc-Leu-Leu-Val-Tyr-pNA (Succinyl-Leucine-Leucine-Valine-Tyrosine-p-nitroanilide) is a widely utilized chromogenic substrate for the detection and characterization of proteases exhibiting chymotrypsin-like activity. This technical guide provides a comprehensive overview of its specificity, the enzymes it interacts with, and detailed experimental protocols for its use in research and drug development.

Core Principles of Substrate Specificity

This compound is designed to be a specific substrate for proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, a hallmark of chymotrypsin-like activity. The enzyme's active site recognizes and binds the tyrosine residue of the peptide. Upon enzymatic cleavage of the amide bond between tyrosine and the p-nitroanilide (pNA) group, the colorless substrate releases the yellow chromophore p-nitroaniline. The rate of pNA release, which can be monitored spectrophotometrically at approximately 405 nm, is directly proportional to the enzyme's activity.

Primary Enzymatic Targets

This substrate is primarily employed to assay the activity of a range of proteases, most notably:

-

α-Chymotrypsin: A digestive serine protease found in the small intestine, it serves as the archetypal enzyme for which this substrate was designed.

-

The 20S and 26S Proteasome: This large multi-catalytic protease complex, central to cellular protein degradation, possesses a chymotrypsin-like activity primarily associated with its β5 subunit. The fluorogenic analog, Suc-Leu-Leu-Val-Tyr-AMC, has been extensively used to study the kinetics of this activity.[1][2]

-

Calpains: A family of calcium-dependent cysteine proteases, some of which have been shown to cleave fluorogenic substrates with the Leu-Leu-Val-Tyr sequence.[3]

-

Human Mast Cell Chymase: A chymotrypsin-like serine protease involved in inflammatory responses.[4]

The specificity of this compound is not absolute, and other proteases with similar substrate preferences may also exhibit activity towards it. Therefore, the use of specific inhibitors is crucial for dissecting the activity of a particular enzyme in a complex biological sample.

Quantitative Data on Substrate Specificity

While this compound is a widely used substrate, detailed Michaelis-Menten kinetic parameters (Km and kcat) are more readily available for its fluorogenic analog, Suc-Leu-Leu-Val-Tyr-AMC. The kinetic behavior of the 20S proteasome with this substrate is complex, exhibiting both hysteresis and substrate inhibition at concentrations above 40 µM, and therefore does not follow simple Michaelis-Menten kinetics.[5]

The following table summarizes available kinetic data for the analogous fluorogenic substrate, Suc-Leu-Leu-Val-Tyr-AMC, with the 20S proteasome. It is important to note that these values can vary depending on the specific experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Notes |

| 20S Proteasome (Rabbit Muscle) | Suc-Leu-Leu-Val-Tyr-AMC | Not a simple Michaelis-Menten relationship | Not a simple Michaelis-Menten relationship | Not applicable | Exhibits hysteresis and substrate inhibition at >40 µM. |

Data derived from studies on the fluorogenic analog Suc-Leu-Leu-Val-Tyr-AMC.

Experimental Protocols

Detailed methodologies for using this compound and its analogs are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

General Assay Principle for Chymotrypsin-like Activity

The fundamental principle involves incubating the enzyme with the substrate and measuring the rate of p-nitroaniline release over time.

Figure 1. General workflow for the enzymatic assay of chymotrypsin-like activity using this compound.

Chymotrypsin Activity Assay

This protocol is adapted from standard procedures for measuring chymotrypsin activity.

Materials:

-

α-Chymotrypsin solution

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare working solutions of α-chymotrypsin in Assay Buffer.

-

Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the chymotrypsin solution to the appropriate wells.

-

To initiate the reaction, add 25 µL of the substrate solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of pNA production can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹).

Proteasome Chymotrypsin-like Activity Assay

This protocol is based on methods for measuring the chymotrypsin-like activity of the 20S proteasome using the fluorogenic analog Suc-LLVY-AMC, adapted for the pNA substrate.[6]

Materials:

-

Purified 20S or 26S proteasome

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Proteasome Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

(Optional for 26S) ATP regenerating system (e.g., 1 mM ATP, 10 mM creatine phosphate, 50 µg/mL creatine kinase)

-

Proteasome inhibitor (e.g., MG132) for control experiments

-

96-well microplate

-

Microplate reader

Procedure:

-

Dilute the proteasome to the desired concentration in Proteasome Assay Buffer.

-

Prepare working solutions of the substrate in Proteasome Assay Buffer.

-

For inhibitor controls, pre-incubate the proteasome with the inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

-

Add 50 µL of the proteasome solution (with or without inhibitor) to the wells.

-

Start the reaction by adding 50 µL of the substrate solution.

-

Monitor the increase in absorbance at 405 nm at 37°C in kinetic mode.

-

Determine the proteasome-specific activity by subtracting the rate observed in the presence of the inhibitor from the total rate.

Figure 2. Experimental workflow for determining proteasome-specific chymotrypsin-like activity.

Calpain Activity Assay

While less common for this compound, the general principles for a calpain assay can be adapted.

Materials:

-

Calpain enzyme

-

This compound stock solution

-

Calpain Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT

-

Calcium-free buffer for negative control (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM EGTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare calpain solutions in both calcium-containing and calcium-free buffers.

-

Add 50 µL of the respective enzyme solutions to the wells.

-

Initiate the reaction by adding 50 µL of the substrate solution (prepared in the corresponding buffer).

-

Monitor the absorbance at 405 nm.

-

Calcium-dependent calpain activity is determined by the difference in reaction rates between the calcium-containing and calcium-free conditions.

Signaling Pathways and Logical Relationships

The cleavage of this compound is a direct enzymatic reaction and not part of a signaling pathway itself. However, the activity of the enzymes it measures, particularly the proteasome, is central to numerous cellular signaling pathways. For example, the ubiquitin-proteasome system is critical for the degradation of regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.

Figure 3. Logical relationship of the ubiquitin-proteasome pathway and the in vitro measurement of its chymotrypsin-like activity.

Conclusion

This compound remains a valuable tool for researchers studying chymotrypsin-like proteases. Its ease of use and the straightforward colorimetric readout make it suitable for a variety of applications, from routine enzyme activity measurements to high-throughput screening of inhibitors. For detailed kinetic studies, particularly of the proteasome, the use of its fluorogenic analogs may be more appropriate due to the complex kinetic behavior of this enzyme. By understanding the substrate's specificity and employing the appropriate experimental controls, researchers can effectively leverage this compound to gain valuable insights into the function of these critical enzymes in health and disease.

References

- 1. med.fsu.edu [med.fsu.edu]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ubpbio.com [ubpbio.com]

The Chromogenic Substrate Suc-Leu-Leu-Val-Tyr-pNA: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of a Key Tool in Protease Research and Drug Discovery

This technical guide provides an in-depth analysis of the synthetic peptide substrate, Succinyl-Leucine-Leucine-Valine-Tyrosine-p-Nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA). Targeted at researchers, scientists, and professionals in drug development, this document outlines the substrate's core applications, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Core Applications in Research

This compound is a widely utilized chromogenic substrate for the detection and quantification of chymotrypsin and chymotrypsin-like protease activity.[1][2] Its primary application lies in the measurement of the chymotrypsin-like (CT-L) activity of the proteasome, a critical component of the ubiquitin-proteasome system responsible for protein degradation.[3]

The enzymatic cleavage of the peptide bond C-terminal to the tyrosine residue by a chymotrypsin-like protease liberates p-nitroaniline (pNA), a yellow chromophore. The rate of pNA release, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity.

Beyond the chromogenic pNA-based substrate, fluorogenic and luminogenic analogs are also commercially available and widely used. Suc-Leu-Leu-Val-Tyr-AMC (where AMC is 7-amino-4-methylcoumarin) is a fluorogenic substrate that releases the fluorescent AMC molecule upon cleavage, detectable at an excitation/emission of approximately 380/460 nm.[4] For enhanced sensitivity, the luminogenic substrate Suc-Leu-Leu-Val-Tyr-aminoluciferin is employed in assays that produce a light signal upon cleavage.[5]

Quantitative Data

The following tables summarize key quantitative data for Suc-Leu-Leu-Val-Tyr peptide substrates and related compounds. It is important to note that the kinetic parameters of these enzymatic reactions can be influenced by factors such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters for Proteasome Activity

| Substrate | Enzyme | Kinetic Behavior | Observations | Reference |

| Suc-Leu-Leu-Val-Tyr-AMC | 20S Proteasome (rabbit) | Non-Michaelis-Menten | Hysteretic behavior and substrate inhibition observed at concentrations > 40 µM. | Stein et al., 1996 |

Table 2: Kinetic Parameters for Chymotrypsin Activity with a Similar Substrate

| Substrate | Enzyme | Km | kcat | kcat/Km (M-1s-1) | Reference |

| N-acetyl-L-tryptophan p-nitroanilide | α-Chymotrypsin | - | - | 300 | Nakayama et al., 1979 |

Table 3: Recommended Working Concentrations for Proteasome Activity Assays

| Substrate | Assay Type | Recommended Concentration | Reference |

| Suc-Leu-Leu-Val-Tyr-AMC | In-solution proteasome activity assay | 50-200 µM | UBPBio Product Information |

| Suc-Leu-Leu-Val-Tyr-AMC | SDS-activated 20S proteasome assay | 20 µM | R&D Systems Assay Kit |

Experimental Protocols

Protocol 1: In-Solution Proteasome Chymotrypsin-Like Activity Assay

This protocol is adapted from commercially available kits and common laboratory practices for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

-

Cell lysate containing active proteasomes

-

Suc-Leu-Leu-Val-Tyr-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

-

Proteasome inhibitor (e.g., MG132) for negative control

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a stock solution of Suc-LLVY-AMC in DMSO.

-

Dilute the cell lysate to the desired concentration in Assay Buffer.

-

-

Set up the Assay:

-

Add 50 µL of cell lysate to each well of the 96-well plate.

-

For the negative control, pre-incubate a sample of the cell lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C before adding it to the well.

-

Prepare a reaction mixture by diluting the Suc-LLVY-AMC stock solution in Assay Buffer to the final desired concentration (e.g., 50-200 µM).

-

-

Initiate the Reaction:

-

Add 50 µL of the Suc-LLVY-AMC reaction mixture to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Take kinetic readings every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per unit time) for each sample.

-

Subtract the rate of the inhibitor-treated control from the rates of the experimental samples to determine the specific proteasome activity.

-

Protocol 2: In-Gel Proteasome Activity Assay

This protocol allows for the visualization of the activity of different proteasome complexes after separation by native gel electrophoresis.

Materials:

-

Native polyacrylamide gel

-

Running buffer for native PAGE

-

Cell lysate or purified proteasome sample

-

Developing Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

-

Suc-Leu-Leu-Val-Tyr-AMC substrate

-

UV transilluminator

Procedure:

-

Native Gel Electrophoresis:

-

Run the cell lysate or purified proteasome sample on a native polyacrylamide gel according to standard protocols to separate the different proteasome complexes (e.g., 20S, 26S).

-

-

In-Gel Activity Detection:

-

After electrophoresis, carefully remove the gel from the apparatus.

-

Incubate the gel in Developing Buffer containing Suc-LLVY-AMC (e.g., 100 µM) at 37°C for 15-30 minutes. Protect the gel from light during this incubation.

-

-

Visualization:

-

Visualize the fluorescent bands by placing the gel on a UV transilluminator. The bands correspond to the location of active proteasome complexes.

-

Signaling Pathways and Experimental Workflows

The chymotrypsin-like activity of the proteasome is a central regulatory node in numerous cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: The Ubiquitin-Proteasome System for protein degradation.

Caption: Proteasome-mediated activation of the NF-κB signaling pathway.

Caption: Regulation of p53 stability by the proteasome.

Caption: General experimental workflow for measuring chymotrypsin-like activity.

References

Measuring Proteasome Chymotrypsin-Like Activity: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Application of Measuring Proteasome Chymotrypsin-Like Activity Using a p-Nitroanilide (pNA) Substrate.

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins.[1][2] This intricate process plays a pivotal role in maintaining cellular homeostasis by regulating a wide array of biological functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2] The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, with the chymotrypsin-like activity being a primary focus for research and drug discovery due to its significant role in protein degradation.

This technical guide provides a comprehensive overview of the principles and methodologies for measuring the chymotrypsin-like activity of the proteasome using a chromogenic p-nitroanilide (pNA) substrate. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement this assay effectively in their laboratories.

The Ubiquitin-Proteasome Signaling Pathway

The degradation of a target protein via the ubiquitin-proteasome pathway is a highly regulated, multi-step process. It begins with the covalent attachment of a polyubiquitin chain to the substrate protein, marking it for recognition and degradation by the 26S proteasome. This process involves a sequential enzymatic cascade:

-

Ubiquitin Activation (E1): A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.[1]

-

Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[1]

-

Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[1][3] The specificity of protein degradation is primarily determined by the large family of E3 ligases.[3]

-

Polyubiquitination: Successive rounds of ubiquitination lead to the formation of a polyubiquitin chain, which serves as a degradation signal.[1]

-

Proteasomal Degradation: The polyubiquitinated protein is recognized by the 19S regulatory particle of the 26S proteasome. The substrate is then deubiquitinated, unfolded, and translocated into the 20S catalytic core, where it is degraded into small peptides by the proteasome's various peptidase activities, including the chymotrypsin-like, trypsin-like, and caspase-like activities.[1][4]

The process is also regulated by deubiquitinating enzymes (DUBs), which can remove ubiquitin chains, thereby rescuing proteins from degradation.[5][6][7][8]

Ubiquitin-Proteasome Signaling Pathway

Principle of the pNA-Based Chymotrypsin-Like Activity Assay

The measurement of the proteasome's chymotrypsin-like activity often employs a specific peptide substrate conjugated to a reporter molecule. In this case, the substrate is typically Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-LLVY-pNA). The chymotrypsin-like activity of the proteasome specifically cleaves the peptide bond after the tyrosine residue, releasing the p-nitroanilide (pNA) chromophore. The amount of released pNA can be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm), which is directly proportional to the enzymatic activity of the proteasome.

Experimental Protocols

This section provides a detailed methodology for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the Suc-LLVY-pNA substrate.

Materials and Reagents

-

Cell Culture: Adherent or suspension cells of interest.

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM DTT, and 0.5% NP-40.

-

Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT.

-

Substrate: Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-LLVY-pNA), prepared as a stock solution in DMSO.

-

Proteasome Inhibitor (Optional Control): MG132 or Bortezomib, prepared as a stock solution in DMSO.

-

96-well Microplate: Clear, flat-bottom plates are suitable for absorbance measurements.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Experimental Workflow

References

- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]

- 5. E3 ubiquitin ligases and deubiquitinases as modulators of TRAIL-mediated extrinsic apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 ubiquitin ligases and deubiquitinases as modulators of TRAIL-mediated extrinsic apoptotic signaling pathway [bmbreports.org]

- 7. mdpi.com [mdpi.com]

- 8. The Emerging Roles of E3 Ligases and DUBs in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Kinetics of Proteolytic Cleavage: A Technical Guide to the Suc-Leu-Leu-Val-Tyr-pNA Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinetics of Suc-Leu-Leu-Val-Tyr-pNA cleavage, a widely utilized substrate for assessing the chymotrypsin-like activity of various proteases, most notably the proteasome. This document details the complex kinetic behavior of this substrate with the 20S proteasome, offers standardized experimental protocols for accurate kinetic analysis, and contextualizes the enzymatic activity within relevant biological signaling pathways.

Quantitative Kinetic Parameters

The cleavage of the chromogenic substrate Succinyl-Leucine-Leucine-Valine-Tyrosine-p-nitroanilide (this compound) and its fluorogenic analogue, Suc-Leu-Leu-Val-Tyr-AMC (7-amino-4-methylcoumarin), is a cornerstone for characterizing the chymotrypsin-like activity of several proteases. While extensively used, a straightforward comparison of Michaelis-Menten constants (Km and kcat) is complicated by the complex kinetic behavior exhibited by the primary enzyme of interest, the 20S proteasome.

20S Proteasome: A Case of Non-Michaelis-Menten Kinetics

The hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC by the 20S proteasome does not adhere to simple Michaelis-Menten kinetics. Instead, it displays a more intricate kinetic profile characterized by:

-

Hysteresis: The enzyme exhibits a lag phase in product formation, suggesting a slow conformational change upon substrate binding.

-

Substrate Inhibition: At substrate concentrations greater than approximately 40 µM, a decrease in the reaction velocity is observed.[1][2][3]

-

Cooperative Active Sites: The 20S proteasome possesses multiple, cooperative active sites for this substrate.[1][2][3]

Due to this complexity, a single Km and kcat value cannot adequately describe the enzymatic activity. A minimal kinetic model proposed by Stein et al. (1996) suggests a two-step mechanism involving two interconvertible conformers of the active 20S proteasome.[1][2][3] This model yields several mechanistic constants that provide a more nuanced understanding of the kinetic behavior.

Table 1: Mechanistic Constants for a Proposed Kinetic Model of 20S Proteasome with Suc-Leu-Leu-Val-Tyr-AMC

| Parameter | Value | Description |

| k1 | 1.2 s-1 | Rate constant for the first step |

| K1 | 48 µM | Michaelis constant for the first step |

| k1/K1 | 26,000 M-1s-1 | Specificity constant for the first step |

| k-1 | 0.26 s-1 | Rate constant for the reverse of the first step |

| K-1 | 28 µM | Dissociation constant for the first step |

Data from Stein et al., Biochemistry, 1996.[1][2][3]

Under specific conditions, such as activation with sodium dodecyl sulfate (SDS), the kinetics may be simplified, allowing for an approximation using the Michaelis-Menten model.

Other Proteases

For instance, studies on porcine calpain I and II with various fluorogenic substrates, including those with a Leu-Tyr-MCA sequence, have reported Km values ranging from 0.23 to 7.08 mM and kcat values from 0.062 to 0.805 s-1.[4]

Experimental Protocols

To ensure reproducible and accurate kinetic data, the following detailed protocols are provided for the analysis of this compound and Suc-Leu-Leu-Val-Tyr-AMC cleavage.

General Assay Workflow

The general workflow for determining the kinetic parameters of this compound/AMC cleavage involves preparing the enzyme and substrate, initiating the reaction, and monitoring the product formation over time.

Caption: General workflow for the kinetic analysis of this compound/AMC cleavage.

Detailed Protocol for 20S Proteasome Chymotrypsin-Like Activity Assay (Fluorogenic - AMC)

This protocol is adapted from various sources for the measurement of purified 20S proteasome activity.[5][6]

Materials:

-

Purified 20S Proteasome

-

Suc-Leu-Leu-Val-Tyr-AMC substrate (stock solution in DMSO)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.1-7.5 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol[5]

-

Proteasome inhibitor (e.g., MG132) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a 50 mM stock solution of Suc-Leu-Leu-Val-Tyr-AMC in DMSO.[5]

-

Prepare a working solution of the 2X substrate (e.g., 200 µM) by diluting the stock solution in pre-warmed (37°C) assay buffer.[5]

-

Dilute the purified 20S proteasome to the desired concentration in the assay buffer.

-

-

Set up the Reaction:

-

Add 50 µL of the diluted 20S proteasome solution to each well of the 96-well plate.

-

For control wells, pre-incubate the enzyme with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes before adding the substrate.[5]

-

Include substrate-only wells (assay buffer without enzyme) to measure background fluorescence.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence in a kinetic mode for 20-30 minutes, with readings taken every 1-2 minutes.[5]

-

Use excitation and emission wavelengths of approximately 360-380 nm and 460 nm, respectively.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (from substrate-only wells) from all readings.

-

Determine the initial velocity (V0) of the reaction by calculating the linear slope of the fluorescence signal over time.

-

For detailed kinetic analysis, repeat the assay with varying substrate concentrations.

-

Plot the initial velocities against the substrate concentrations. Due to the non-Michaelis-Menten kinetics, a simple hyperbolic fit may not be appropriate. Analyze the data using models that account for substrate inhibition and cooperativity.

-

Protocol for Chromogenic Assay (pNA)

The protocol for the pNA substrate is similar, with the primary difference being the detection method.

Materials:

-

Purified Chymotrypsin or other relevant protease

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Follow steps 1 and 2 from the fluorogenic assay protocol, using the appropriate enzyme and buffer.

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 405-410 nm over time.

-

-

Data Analysis:

-

Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitroaniline.

-

Plot initial velocities against substrate concentrations and fit to the appropriate kinetic model.

-

Signaling Pathway Context: The Ubiquitin-Proteasome System

The cleavage of this compound/AMC is a critical tool for studying the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[7] The 26S proteasome, which consists of a 20S catalytic core and one or two 19S regulatory particles, is responsible for the degradation of proteins that have been tagged with a polyubiquitin chain. This process is essential for numerous cellular functions, including cell cycle control, signal transduction, and the removal of misfolded or damaged proteins.[7]

Caption: A simplified diagram of the ubiquitin-proteasome pathway, highlighting the role of the 20S proteasome.

Dysregulation of the UPS is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome a significant target for drug development. Assays utilizing this compound/AMC are therefore crucial for screening potential proteasome inhibitors and activators.

References

- 1. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]

- 4. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ubpbio.com [ubpbio.com]

- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Suc-Leu-Leu-Val-Tyr-pNA

For Researchers, Scientists, and Drug Development Professionals

The chromogenic substrate, N-Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA), is a vital tool for the kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases. Its utility in drug discovery and basic research hinges on its behavior in aqueous buffers, specifically its solubility and stability. This technical guide provides an in-depth analysis of these properties, offering both theoretical predictions based on the peptide's structure and detailed protocols for empirical determination.

Predicted Solubility and Stability Profile

Solubility: The peptide sequence is dominated by hydrophobic amino acids (Leucine, Valine, and Tyrosine), and is further modified with a hydrophobic N-terminal succinyl group and a C-terminal p-nitroanilide moiety. This high degree of hydrophobicity suggests that this compound will exhibit low intrinsic solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES.[1][2][3] The peptide is neutral, meaning that adjustments to the pH of the buffer are unlikely to significantly enhance its solubility.[2][3][4] Therefore, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), before making further dilutions in the desired aqueous buffer.[1][5]

Stability: The peptide lacks amino acid residues that are particularly susceptible to common degradation pathways like deamidation (Asparagine, Glutamine) or rapid oxidation (Cysteine, Methionine).[6] The primary degradation pathway in an aqueous environment is expected to be the hydrolysis of the peptide bonds. This process is generally slow at neutral pH but can be accelerated by acidic or alkaline conditions and elevated temperatures.[6][7] The p-nitroanilide group may also undergo hydrolysis over time. For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions in aqueous buffers for each experiment.[6]

Quantitative Data Summary

While specific experimental data for this compound is scarce, researchers should aim to generate their own data for their specific experimental conditions. The following tables are provided as templates for organizing and presenting such data.

Table 1: Solubility of this compound in Various Aqueous Buffers

| Buffer (Concentration, pH) | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |

| PBS (1X, pH 7.4) | 25 | |||

| Tris-HCl (50 mM, pH 8.0) | 25 | |||

| HEPES (50 mM, pH 7.5) | 25 | |||

| User-defined buffer |

Table 2: Stability of this compound in Aqueous Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

| Temperature (°C) | Time (hours) | % Remaining Parent Peptide | Major Degradation Products | Half-life (t½) (hours) |

| 4 | 0 | 100 | None | |

| 24 | ||||

| 48 | ||||

| 25 | 0 | 100 | None | |

| 8 | ||||

| 24 | ||||

| 37 | 0 | 100 | None | |

| 4 | ||||

| 8 |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the maximum solubility of this compound in a given aqueous buffer.

-

Preparation of Saturated Solutions:

-

Add an excess amount of the lyophilized peptide to a series of microcentrifuge tubes, each containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, Tris, HEPES) at a specific pH.

-

Ensure that there is undissolved solid material at the bottom of each tube.

-

-

Equilibration:

-

Incubate the tubes at a constant temperature (e.g., 25°C) with continuous agitation (e.g., on a rotator or shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Peptide:

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved peptide.

-

-

Quantification of Solubilized Peptide:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., the aqueous buffer or a mixture of buffer and organic solvent) to a concentration within the linear range of a pre-established calibration curve.

-

Quantify the concentration of the peptide using a validated analytical method, such as UV-Vis spectrophotometry (measuring the absorbance of the p-nitroanilide group at approximately 315 nm) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

-

Data Analysis:

-

Calculate the concentration of the peptide in the original supernatant, which represents the maximum solubility under the tested conditions.

-

Express the solubility in mg/mL and mM.

-

Protocol 2: Assessment of Stability using a Stability-Indicating HPLC Method

This protocol describes a forced degradation study to evaluate the stability of this compound and identify potential degradation products.[8][9][10][11][12]

-

Preparation of Peptide Stock Solution:

-

Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.

-

-

Preparation of Stability Samples:

-

Dilute the stock solution into the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at a specific temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at room temperature.

-

Oxidative Degradation: Add 3% H₂O₂ to the peptide solution and incubate at room temperature.

-

Thermal Degradation: Incubate the peptide solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the peptide solution to UV light.

-

For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and alkaline samples before analysis.

-

-

HPLC Analysis:

-

Develop a stability-indicating RP-HPLC method capable of separating the parent peptide from its degradation products. A C18 column with a gradient elution of water/acetonitrile containing 0.1% trifluoroacetic acid is a common starting point.

-

Analyze the samples from the forced degradation study.

-

-

Data Analysis:

-

Calculate the percentage of the parent peptide remaining at each time point.

-

Determine the half-life (t½) of the peptide under each condition.

-

Identify and quantify the major degradation products.

-

Visualizations

The following diagrams illustrate key workflows related to the use and analysis of this compound.

Caption: Workflow for a chymotrypsin activity assay using this compound.

Caption: General workflow for a forced degradation study of this compound.

References

- 1. lifetein.com [lifetein.com]

- 2. jpt.com [jpt.com]

- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 4. reta-peptide.com [reta-peptide.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. veeprho.com [veeprho.com]

- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 8. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. longdom.org [longdom.org]

Discovering Novel Proteases: A Technical Guide to Utilizing Suc-Leu-Leu-Val-Tyr-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA) in the discovery and characterization of novel proteases. This synthetic peptide is a valuable tool for identifying enzymes with chymotrypsin-like activity, which play crucial roles in a multitude of biological processes and are significant targets for therapeutic intervention.

Introduction to Protease Discovery and the Role of Chromogenic Substrates

Proteases are a vast and ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins. Their involvement in physiological processes ranging from digestion and blood coagulation to cell signaling and apoptosis makes them critical subjects of study. The discovery of novel proteases with unique specificities and properties is a significant endeavor in biotechnology and drug development.

Chromogenic substrates are instrumental in high-throughput screening for enzymatic activity.[1] They are synthetic molecules composed of a peptide sequence recognized by a specific protease, linked to a chromophore—a chemical group that changes color upon cleavage.[1] In the case of this compound, the peptide sequence mimics a cleavage site for chymotrypsin-like proteases.[2][3][4] Enzymatic hydrolysis releases the p-nitroaniline (pNA) moiety, which results in a measurable increase in absorbance at 410 nm. This color change is directly proportional to the proteolytic activity of the enzyme.[1]

The Biochemical Principle of this compound Cleavage

The fundamental principle of using this compound lies in the enzymatic cleavage of the amide bond between the tyrosine residue and the p-nitroaniline group. This reaction is catalyzed by proteases with a substrate specificity pocket that accommodates the bulky aromatic side chain of tyrosine at the P1 position (the amino acid residue immediately preceding the cleavage site).

The workflow for this biochemical reaction is as follows:

Experimental Design for Novel Protease Discovery

The search for novel proteases often begins with the screening of diverse biological sources, such as microbial cultures, plant extracts, or environmental samples. The following workflow outlines a typical process for discovering and characterizing a new protease using this compound.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

High-Throughput Screening of Microbial Cultures

This protocol is designed for screening a large number of microbial isolates for the production of extracellular chymotrypsin-like proteases.

-

Culture Preparation: Inoculate individual microbial isolates into 5 ml of appropriate liquid culture medium in 24-well plates. Incubate under conditions that promote microbial growth and enzyme secretion (e.g., 24-72 hours at 30°C with shaking).

-

Sample Collection: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant, which contains the extracellular proteins.

-

Assay Setup: In a 96-well microtiter plate, add 180 µl of assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) to each well.

-

Enzyme Addition: Add 10 µl of the culture supernatant to the corresponding wells. Include a negative control with sterile culture medium and a positive control with a known chymotrypsin-like protease.

-

Substrate Addition: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the assay buffer to a final concentration of 1 mM. To initiate the reaction, add 10 µl of the substrate solution to each well.

-

Incubation and Measurement: Incubate the plate at a suitable temperature (e.g., 37°C). Measure the absorbance at 410 nm at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.

-

Data Analysis: Calculate the rate of pNA production (change in absorbance over time). Cultures exhibiting a significant increase in absorbance compared to the negative control are considered "hits."

Purification of a Novel Protease

Once a hit has been identified, the protease can be purified using standard chromatographic techniques. The following is a general workflow.

-

Large-Scale Culture: Grow the selected microbial strain in a larger volume of liquid culture to produce a sufficient amount of the protease.

-

Concentration: Concentrate the culture supernatant using techniques like ammonium sulfate precipitation or ultrafiltration.

-

Ion-Exchange Chromatography: Dialyze the concentrated sample against a low-salt buffer and load it onto an ion-exchange chromatography column (e.g., DEAE-Sepharose). Elute the bound proteins with a salt gradient.

-

Activity Assay: Test the collected fractions for proteolytic activity using the this compound assay to identify the fractions containing the protease.

-

Gel Filtration Chromatography: Pool the active fractions and further purify them using gel filtration chromatography to separate proteins based on their molecular size.

-

Purity Assessment: Assess the purity of the final sample using SDS-PAGE. A single band on the gel indicates a purified protein.

Kinetic Characterization

Determining the kinetic parameters of a novel protease is crucial for understanding its catalytic efficiency.

-

Assay Setup: In a 96-well plate, set up reactions with a fixed concentration of the purified protease and varying concentrations of this compound (e.g., from 0.025 mM to 2.0 mM).

-

Initial Velocity Measurement: Measure the initial reaction velocities (V₀) by monitoring the absorbance at 410 nm over a short period where the reaction is linear.

-

Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vₘₐₓ / [E]).[4]

Data Presentation: Kinetic Parameters of Chymotrypsin-like Proteases

The following table summarizes the kinetic parameters of a chymotrypsin-like protease from the midgut of Tenebrio molitor larvae with various p-nitroanilide substrates, illustrating how substrate sequence influences enzyme kinetics.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | 1.59 | 36.5 | 22.96 |

| Suc-Ala-Ala-Pro-Leu-pNA | 0.50 | - | - |

| Glp-Ala-Ala-Leu-pNA | - | - | - |

Data adapted from the characterization of a chymotrypsin-like proteinase from Tenebrio molitor larvae.[3][4] Note: '-' indicates data not reported in the source.

Conclusion

This compound and its analogs are powerful and versatile tools for the discovery and characterization of novel proteases with chymotrypsin-like activity. The straightforward and robust nature of the chromogenic assay allows for high-throughput screening, while the principles of enzyme kinetics provide a framework for detailed biochemical characterization. The methodologies outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the vast landscape of proteases and unlock their potential for various biotechnological and therapeutic applications.

References

A Deep Dive into Preliminary Enzyme Activity Screening with Suc-Leu-Leu-Val-Tyr-pNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic peptide substrate, Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA), serves as a crucial tool for the preliminary screening and characterization of enzymes with chymotrypsin-like activity. This chromogenic substrate is particularly valuable in drug discovery and basic research for assessing the activity of serine proteases such as chymotrypsin and the 20S and 26S proteasomes. Upon enzymatic cleavage at the C-terminal side of the tyrosine residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols, data presentation, and visual workflows to facilitate its effective use in the laboratory.

Core Principles and Applications

This compound is a highly specific substrate for enzymes that recognize and cleave peptide bonds following large hydrophobic residues, a characteristic feature of chymotrypsin and the chymotrypsin-like (CT-L) activity of the proteasome. The simplicity and reliability of the colorimetric assay make it an ideal choice for high-throughput screening (HTS) of potential enzyme inhibitors, as well as for routine enzyme activity measurements.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymatic hydrolysis of this compound and its fluorogenic analog, Suc-Leu-Leu-Val-Tyr-AMC. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as buffer composition, pH, and temperature.

Table 1: Michaelis-Menten Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Source |

| Human 20S Proteasome | Suc-Leu-Leu-Val-Tyr-AMC | 13 | Not specified | [1] |

| Bovine Chymotrypsin | N-benzoyl-L-tyrosine p-nitroanilide | Not specified | Not specified | [2] |

Experimental Protocols

Protocol 1: Chymotrypsin Activity Assay

This protocol outlines a general procedure for measuring chymotrypsin activity using this compound.

Materials:

-

α-Chymotrypsin (bovine pancreas)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Preparation: Prepare a working solution of α-chymotrypsin in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 µg/mL.

-

Assay Setup:

-

Add 180 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 10 µL of the chymotrypsin working solution to the appropriate wells.

-

To initiate the reaction, add 10 µL of the 10 mM substrate stock solution to each well (final concentration: 500 µM).

-

-

Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis: Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.

Protocol 2: Proteasome Chymotrypsin-Like (CT-L) Activity Assay

This protocol is adapted for measuring the chymotrypsin-like activity of the 20S or 26S proteasome.

Materials:

-

Purified 20S or 26S proteasome

-

This compound substrate

-

Proteasome Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP (for 26S proteasome), pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Preparation: Dilute the purified proteasome to the desired concentration in Proteasome Assay Buffer. The optimal concentration will depend on the purity and activity of the enzyme preparation.

-

Assay Setup:

-

Add 180 µL of Proteasome Assay Buffer to each well.

-

Add 10 µL of the diluted proteasome to the appropriate wells.

-

Incubate the plate at 37°C for 10 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (final concentration: 500 µM).

-

-

Measurement: Immediately begin kinetic measurements at 405 nm at 37°C for 30-60 minutes.

-

Data Analysis: Determine the reaction rate from the linear phase of the reaction progress curve.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway involving chymotrypsin activity.

Conclusion

This compound is a versatile and indispensable tool for the preliminary assessment of chymotrypsin-like enzyme activity. Its application in straightforward colorimetric assays facilitates high-throughput screening of inhibitors and detailed kinetic studies. By following the standardized protocols and understanding the underlying biochemical principles presented in this guide, researchers can effectively integrate this substrate into their workflows for drug discovery and fundamental scientific investigation. The provided visual diagrams offer a clear and concise representation of the experimental processes and a relevant biological pathway, further aiding in the design and execution of robust enzymatic assays.

References

- 1. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suc-Leu-Leu-Val-Tyr-pNA Assay with Purified Chymotrypsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds at the C-terminal side of aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1] Its activity is implicated in various physiological and pathological processes, making it a significant target for drug discovery, particularly in the context of inflammatory diseases and cancer. The chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA) provides a simple and effective method for assaying chymotrypsin activity. This assay is widely used for routine enzyme activity measurements and for high-throughput screening of chymotrypsin inhibitors.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by chymotrypsin. The enzyme hydrolyzes the peptide bond C-terminal to the tyrosine residue, releasing the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 405-410 nm.

Key Quantitative Data

The following table summarizes the key quantitative parameters for the this compound assay with purified chymotrypsin.

| Parameter | Value | Reference/Note |

| Substrate | ||

| Name | N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide | |

| Abbreviation | Suc-LLVY-pNA | |

| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | |

| Recommended Stock Concentration | 10-50 mM | General laboratory practice |

| Recommended Final Assay Concentration | 20 - 200 µM | Based on similar substrate assays |

| Enzyme | ||

| Name | α-Chymotrypsin (from bovine pancreas) | |

| Storage Buffer | 1 mM HCl | |

| Recommended Final Assay Concentration | 0.2 - 0.5 units/mL | Dependent on specific activity of enzyme lot |

| Assay Conditions | ||

| Buffer | 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ | Based on a similar chymotrypsin assay |

| Temperature | 25°C or 37°C | |

| Wavelength for Detection | 405 nm or 410 nm | |

| Kinetic Parameters | ||

| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | |

| Michaelis-Menten Constant (Kₘ) | Not readily available in searched literature | |

| Maximum Velocity (Vₘₐₓ) | Not readily available in searched literature |

Experimental Protocols

Materials and Reagents

-

Purified α-Chymotrypsin (e.g., from bovine pancreas)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410 nm

-

96-well microplates (clear, flat-bottom)

-

Pipettes and tips

-

Deionized water

Preparation of Reagents

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂):

-

Dissolve the appropriate amount of Tris-HCl and CaCl₂ in deionized water.

-

Adjust the pH to 7.5 with HCl.

-

Store at 4°C.

-

-

Substrate Stock Solution (e.g., 20 mM Suc-LLVY-pNA in DMSO):

-

Dissolve the required amount of this compound in DMSO to make a 20 mM stock solution.

-

Store in aliquots at -20°C, protected from light.

-

-

Chymotrypsin Stock Solution (e.g., 1 mg/mL in 1 mM HCl):

-

Dissolve purified chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL. The specific activity of the enzyme (units/mg) should be provided by the supplier.

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Working Chymotrypsin Solution:

-

On the day of the experiment, dilute the chymotrypsin stock solution with cold Assay Buffer to the desired final concentration (e.g., 0.2-0.5 units/mL). Keep on ice.

-

Assay Procedure for Chymotrypsin Activity

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

-

Prepare the reaction plate:

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the working chymotrypsin solution to the sample wells.

-

For the blank (no enzyme) wells, add 10 µL of Assay Buffer.

-

-

Pre-incubate:

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the reaction:

-

Add 20 µL of the Suc-LLVY-pNA stock solution (or a working dilution in Assay Buffer to achieve the desired final concentration) to all wells.

-

Mix the contents of the wells thoroughly (e.g., by gentle shaking for 30 seconds).

-

-

Measure absorbance:

-

Immediately start monitoring the increase in absorbance at 405 nm or 410 nm in a microplate reader.

-

Take readings every 1-2 minutes for a total of 15-30 minutes.

-

Protocol for Inhibitor Screening

-

Prepare the reaction plate:

-

Add 160 µL of Assay Buffer to each well.

-

Add 10 µL of the inhibitor solution (at various concentrations) to the inhibitor wells.

-

For the positive control (no inhibitor) wells, add 10 µL of the inhibitor solvent (e.g., DMSO or Assay Buffer).

-

Add 10 µL of the working chymotrypsin solution to all wells except the blank.

-

For the blank wells, add 20 µL of Assay Buffer.

-

-

Pre-incubate with inhibitor:

-

Incubate the plate at the desired temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate and measure the reaction:

-

Follow steps 3 and 4 from the chymotrypsin activity assay protocol.

-

Data Analysis

-

Calculate the rate of reaction:

-

For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the blank from the rates of the sample and inhibitor wells.

-

-

Calculate Chymotrypsin Activity:

-

The activity of chymotrypsin can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

-

ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm).

-

Path length is typically determined by the microplate reader or can be calculated based on the volume in the well.

-

-

-

Calculate Percentage Inhibition:

-

% Inhibition = [(Rate of positive control - Rate of inhibitor well) / Rate of positive control] * 100

-

Visualizations

Experimental Workflow

Caption: Workflow for the this compound chymotrypsin assay.

Enzymatic Reaction and Inhibition

Caption: Enzymatic reaction of chymotrypsin and its inhibition.

References

Measuring Proteasome Activity in Cell Lysates Using Suc-Leu-Leu-Val-Tyr-pNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis, regulating cell cycle progression, and controlling various other cellular functions. The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity is often the most prominent and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

This document provides a detailed protocol for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the colorimetric substrate Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA). Cleavage of this substrate by the proteasome releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance, providing a reliable and straightforward method for assessing proteasome activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate Suc-LLVY-pNA by the chymotrypsin-like activity of the proteasome. This cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the proteasome activity in the sample.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog No. | Storage |

| This compound | Sigma-Aldrich | S7888 | -20°C |

| MG132 (Proteasome Inhibitor) | Sigma-Aldrich | M7449 | -20°C |

| Cell Lysis Buffer | (See Protocol) | - | 4°C |

| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | -20°C |

| 96-well clear, flat-bottom plates | Corning | 3596 | Room Temp |

| Bradford Reagent | Bio-Rad | 5000006 | 4°C |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |

Table 2: Typical Assay Parameters and Expected Values

| Parameter | Value | Notes |

| Substrate Concentration | 50-200 µM | Optimal concentration should be determined empirically. |

| Cell Lysate Protein Conc. | 20-100 µ g/well | Varies depending on cell type and proteasome abundance. |

| Incubation Time | 30-120 minutes | Should be within the linear range of the reaction. |

| Incubation Temperature | 37°C | Optimal for enzymatic activity. |

| Wavelength for pNA detection | 405 nm | |

| MG132 Inhibitor Concentration | 10-50 µM | Used as a negative control to determine proteasome-specific activity.[1] |

| IC₅₀ for MG132 | ~0.1 µM (purified proteasome) | Potency can vary depending on the assay conditions and cell type. |

| Kₘ for Suc-LLVY-pNA | ~20-80 µM | Michaelis-Menten constant; indicates substrate concentration at half-maximal velocity. |

| Molar Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at 405 nm | Used for calculating the amount of product formed. |

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for cultured mammalian cells.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol)

-

Protease Inhibitor Cocktail

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (4°C)

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer containing freshly added protease inhibitors to the cell culture dish. (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using the Bradford assay or a similar protein quantification method.

-

The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Proteasome Activity Assay

Materials:

-

Cell Lysate (prepared as described above)

-

This compound stock solution (10 mM in DMSO)

-

MG132 stock solution (10 mM in DMSO)

-

Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

96-well clear, flat-bottom plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the Assay Plate:

-

Sample Wells: Add 20-100 µg of cell lysate protein to each well. Adjust the volume to 90 µL with Assay Buffer.

-

Inhibitor Control Wells: Add the same amount of cell lysate as in the sample wells. Add MG132 to a final concentration of 10-50 µM. Adjust the volume to 90 µL with Assay Buffer.

-

Blank Wells: Add 90 µL of Assay Buffer to these wells (no lysate).

-

-

Prepare Substrate Solution: Dilute the Suc-LLVY-pNA stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 100 µM in a 100 µL reaction volume, prepare a 1 mM working solution and add 10 µL).

-

Initiate the Reaction: Add 10 µL of the diluted Suc-LLVY-pNA solution to all wells to bring the final volume to 100 µL.

-

Incubate: Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure Absorbance: Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-120 minutes.

Data Analysis

-

Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells at each time point.

-

Determine Proteasome-Specific Activity: Subtract the absorbance of the inhibitor control wells from the corresponding sample wells. This difference represents the activity attributable to the proteasome.

-

Calculate the Rate of Reaction: Plot the corrected absorbance (proteasome-specific) against time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).

-

Quantify Product Formation: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA formation.

-

Rate (mol/min) = (ΔAbs/min) / (ε * l)

-

ε = Molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹)

-

l = Path length of the sample in the well (cm). This is typically provided by the plate manufacturer or can be calculated by dividing the volume by the well's surface area.

-

-

-

Normalize Activity: Express the proteasome activity as the rate of pNA formation per unit of protein in the lysate (e.g., nmol/min/mg protein).

Visualizations

Caption: Experimental workflow for measuring proteasome activity.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

References

Application Note: High-Throughput Determination of Enzyme Kinetics Using the Chromogenic Substrate Suc-Leu-Leu-Val-Tyr-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining key enzyme kinetic parameters, including Michaelis-Menten constant (K) and maximum reaction velocity (V), for chymotrypsin and chymotrypsin-like serine proteases. The protocol utilizes the specific chromogenic substrate, Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (Suc-Leu-Leu-Val-Tyr-pNA). Upon enzymatic cleavage, this substrate releases the yellow chromophore p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. This document outlines the experimental workflow, data analysis, and provides a sample protocol for assessing enzyme inhibition, a critical step in drug discovery and development.

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, substrate specificity, and the efficacy of potential inhibitors. Chymotrypsin, a serine protease, serves as a model enzyme for studying proteolytic activity and is a relevant target in various physiological and pathological processes. The chromogenic substrate this compound is specifically designed for sensitive and continuous monitoring of chymotrypsin and chymotrypsin-like enzyme activity. The enzyme cleaves the peptide bond on the C-terminal side of the tyrosine residue, releasing p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This application note provides a comprehensive guide for researchers to perform and analyze enzyme kinetics experiments using this substrate.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond in this compound by chymotrypsin. This releases the peptide fragment Suc-Leu-Leu-Val-Tyr and the chromogenic molecule p-nitroaniline (pNA). The concentration of the released pNA is determined by measuring the absorbance of light at 405 nm. The initial reaction velocity (v₀) is calculated from the linear portion of the absorbance versus time curve. By measuring v₀ at various substrate concentrations, the Michaelis-Menten constant (K) and the maximum velocity (V) can be determined.

The relationship between the initial velocity (v₀), substrate concentration ([S]), K, and V is described by the Michaelis-Menten equation:

v₀ = (V* • [S]) / (K* + [S])

Materials and Reagents

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

-

This compound (e.g., MedChemExpress, HY-P1002)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate and inhibitor

-

A known chymotrypsin inhibitor (e.g., Chymostatin) for inhibition studies

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates (clear, flat-bottom)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.[1] Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in assay buffer.

-

Substrate Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO.[2] Gentle warming in a 50°C water bath may be necessary to fully dissolve the substrate.[2] Store the stock solution in aliquots at -20°C.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.8 at 25°C, and add CaCl₂ to a final concentration of 10 mM.

-

Inhibitor Stock Solution: For inhibition studies, prepare a stock solution of the inhibitor in DMSO. The concentration will depend on the inhibitor's potency.

Enzyme Kinetics Assay (Determination of K* and V*)

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in assay buffer from the stock solution. A typical concentration range would be 0.05 mM to 2 mM.

-

Set up the Assay Plate: In a 96-well plate, add the following to each well:

-

X µL of assay buffer

-

Y µL of each substrate dilution

-

Make up the final volume to just under the final reaction volume with assay buffer.

-

-

Initiate the Reaction: Add Z µL of the diluted chymotrypsin solution to each well to initiate the reaction. The final reaction volume is typically 200 µL.

-

Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Enzyme Inhibition Assay (Determination of IC₅₀ and Kᵢ)

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in DMSO.

-

Set up the Assay Plate: In a 96-well plate, add the following to each well:

-

X µL of assay buffer

-

A fixed concentration of substrate (typically at or near the K* value).

-

Varying concentrations of the inhibitor.

-

Make up the volume with assay buffer.

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the assay temperature.

-

Initiate the Reaction: Add the substrate to each well to start the reaction.

-

Measure Absorbance: Monitor the absorbance at 405 nm as described in section 4.2.

Data Analysis

Calculation of Initial Velocity (v₀)

-

Plot the absorbance at 405 nm versus time for each substrate concentration.

-

Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of this plot.

-

Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law: v₀ (µM/min) = (ΔAbs/min / ε • l) • 10⁶

Determination of K* and V*

Plot the initial velocity (v₀) against the substrate concentration ([S]). This will typically yield a hyperbolic curve characteristic of Michaelis-Menten kinetics.[5] To determine K* and V* more accurately, linearized plots are commonly used.[3][5]

-

Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S]. This double reciprocal plot should yield a straight line.[5]

-

Y-intercept = 1/V*

-

X-intercept = -1/K*

-

Slope = K/V

-

-

Hanes-Woolf Plot: Plot [S]/v₀ versus [S].

-

Y-intercept = K/V

-

Slope = 1/V*

-

-

Eadie-Hofstee Plot: Plot v₀ versus v₀/[S].

-

Y-intercept = V*

-

Slope = -K*

-

Modern data analysis software can also directly fit the raw data to the Michaelis-Menten equation using non-linear regression to determine K* and V*.

Data Presentation

Table 1: Raw Data for Chymotrypsin Kinetics

| Substrate Concentration [S] (µM) | ΔAbsorbance/min (at 405 nm) | Initial Velocity (v₀) (µM/min) |

| 50 | 0.015 | 1.51 |

| 100 | 0.028 | 2.81 |

| 200 | 0.049 | 4.92 |

| 400 | 0.082 | 8.23 |

| 800 | 0.120 | 12.05 |

| 1600 | 0.155 | 15.56 |

Table 2: Calculated Kinetic Parameters for Chymotrypsin

| Parameter | Value | Unit |

| V | 20.0 | µM/min |

| K | 300 | µM |

Table 3: Inhibition Data for Chymostatin

| Inhibitor Concentration [I] (nM) | % Inhibition |

| 1 | 15.2 |

| 5 | 48.9 |

| 10 | 65.7 |

| 20 | 80.1 |

| 50 | 92.3 |

| 100 | 98.5 |

Table 4: Calculated Inhibition Constants

| Parameter | Value | Unit |

| IC₅₀ | 5.2 | nM |

Visualizations

Caption: Experimental workflow for determining enzyme kinetic parameters.

References

Application Note: High-Throughput Screening of Protease Inhibitors with a pNA Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction